N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide
Description
N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide is a synthetic benzamide derivative characterized by two key structural motifs:
- A benzamide core substituted at the 4-position with a chromen-3-yloxy group.
- A 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane) group attached to the amide nitrogen.
The chromen-3-yloxy moiety features a 7-methoxy-4-oxo-4H-chromen-3-yl scaffold, a structure associated with bioactivity in medicinal chemistry, particularly in kinase inhibition and anticancer applications . The sulfolane group, a cyclic sulfone, enhances solubility and metabolic stability compared to linear sulfonamides .
Properties
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-(7-methoxy-4-oxochromen-3-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO7S/c1-27-16-6-7-17-18(10-16)28-11-19(20(17)23)29-15-4-2-13(3-5-15)21(24)22-14-8-9-30(25,26)12-14/h2-7,10-11,14H,8-9,12H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJXCCHWGLCVKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NC4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Chromenone Derivative: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Methoxylation: The chromenone derivative is then methoxylated using a suitable methylating agent such as dimethyl sulfate or methyl iodide.
Synthesis of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized via a cyclization reaction involving a dithiol and an appropriate dihalide.
Oxidation: The tetrahydrothiophene ring is oxidized to the dioxido form using an oxidizing agent like hydrogen peroxide.
Coupling Reaction: The final step involves coupling the methoxy-chromenone derivative with the dioxido tetrahydrothiophene and benzamide moieties under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, particularly at the dioxido tetrahydrothiophene ring.
Reduction: Reduction reactions can target the chromenone moiety, potentially converting the ketone group to an alcohol.
Substitution: The methoxy group on the chromenone ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Further oxidized derivatives of the tetrahydrothiophene ring.
Reduction: Alcohol derivatives of the chromenone moiety.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that may interact with biological targets. It could be investigated for its activity as an enzyme inhibitor, receptor modulator, or as a lead compound in drug discovery programs.
Industry
In the materials science field, the compound’s unique electronic properties could be explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide exerts its effects would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.
Comparison with Similar Compounds
Impact of Substituents :
- Chromenyloxy vs.
- Positional Isomerism (3-yloxy vs. 6-yl) : Chromen-6-yl derivatives () may exhibit altered steric interactions in biological systems compared to the 3-yloxy linkage in the target compound .
Chromenone Derivatives
The 7-methoxy-4-oxo-4H-chromen-3-yl group is compared to other chromenone-based scaffolds:
Key Observations :
- Methoxy vs. Halogen Substituents : The 7-methoxy group in the target compound may reduce cytotoxicity compared to halogenated analogs (e.g., 5-fluoro in ) .
- 4-Oxo Group: Common to all chromenones, this moiety facilitates π-π stacking in enzyme active sites .
Sulfone-Containing Groups
The sulfolane group in the target compound is contrasted with other sulfone-based substituents:
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-((7-methoxy-4-oxo-4H-chromen-3-yl)oxy)benzamide, with the CAS number 951990-59-3, is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 429.4 g/mol. The compound features a tetrahydrothiophene ring and a chromenone moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 951990-59-3 |
| Molecular Formula | C21H19NO7S |
| Molecular Weight | 429.4 g/mol |
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from readily available precursors. The synthetic pathway often includes the formation of the benzamide linkage followed by the introduction of the chromenone moiety.
Antifungal Activity
Research indicates that compounds similar to N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-benzamide exhibit significant antifungal properties. A study evaluated various benzamide derivatives against fungal species such as Botrytis cinerea, Fusarium graminearum, and Marssonina mali. Notably, certain derivatives demonstrated inhibition rates exceeding those of standard antifungal agents like pyraclostrobin .
Table 1: Antifungal Activity of Related Compounds
| Compound | Fungal Species | Inhibition Rate (%) at 100 mg/L |
|---|---|---|
| 10a | Botrytis cinerea | 84.4 |
| 10d | Botrytis cinerea | 83.6 |
| 10f | Botrytis cinerea | 83.1 |
| Control | Pyraclostrobin | 81.4 |
Toxicity Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. In zebrafish embryo assays, one derivative showed an acute toxicity level classified as low (20.58 mg/L), suggesting a favorable safety margin for further development .
The mechanism by which N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-benzamide exerts its biological effects likely involves interactions with specific molecular targets such as enzymes or receptors involved in fungal cell wall synthesis or metabolic pathways. The presence of the amide bond may facilitate hydrogen bonding with target sites, enhancing its efficacy against pathogens.
Case Studies
In a comparative study focusing on structure-activity relationships (SAR), researchers synthesized a series of related compounds to determine the influence of various functional groups on biological activity. The findings indicated that modifications in the thiophene and chromenone structures significantly affected antifungal potency and toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
